molecular formula C7H6ClNaO3S B15256790 Sodium 3-chloro-4-methoxybenzenesulfinate

Sodium 3-chloro-4-methoxybenzenesulfinate

Cat. No.: B15256790
M. Wt: 228.63 g/mol
InChI Key: WRWSJRIWBKNVBN-UHFFFAOYSA-M
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Description

3-Chloro-4-methoxybenzenesulfinic acid sodium salt: is a chemical compound with the molecular formula C7H6ClNaO3S and a molecular weight of 228.631 g/mol . This compound is known for its unique structural properties, which include a chloro group, a methoxy group, and a sulfinic acid sodium salt group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxybenzenesulfinic acid sodium salt typically involves the sulfonation of 3-chloro-4-methoxybenzene followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfinic acid group is oxidized to a sulfonic acid group.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfinate or sulfide.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of sulfinic acid chemistry and its reactivity.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry:

Mechanism of Action

The mechanism by which 3-chloro-4-methoxybenzenesulfinic acid sodium salt exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions. The chloro group can undergo substitution reactions, while the methoxy group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 3-Chloro-4-methoxybenzenesulfonic acid
  • 3-Chloro-4-methylbenzenesulfonic acid
  • 4-Methoxybenzenesulfonyl chloride

Comparison:

Properties

Molecular Formula

C7H6ClNaO3S

Molecular Weight

228.63 g/mol

IUPAC Name

sodium;3-chloro-4-methoxybenzenesulfinate

InChI

InChI=1S/C7H7ClO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

WRWSJRIWBKNVBN-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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